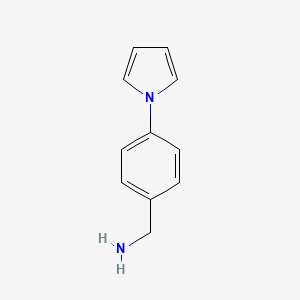

4-(1H-Pyrrol-1-YL)benzylamine

Description

The Significance of the Pyrrole (B145914) Moiety in Heterocyclic Chemistry and Bioactive Compounds

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and vital structure in the realm of chemistry and biology. plos.org Its aromaticity, arising from the delocalization of the nitrogen's lone pair of electrons into the ring, confers it with a unique electronic character and reactivity. mdpi.com This has made it a fundamental building block in heterocyclic chemistry. plos.org

The pyrrole nucleus is a privileged scaffold found in a vast array of natural products and synthetic compounds with a broad spectrum of biological activities. plos.orgnih.gov Its presence is critical to the function of essential biomolecules such as heme (a component of hemoglobin) and chlorophyll. Moreover, numerous pharmaceuticals incorporate the pyrrole moiety, showcasing its versatility in medicinal chemistry. connectjournals.com Pyrrole derivatives have demonstrated a wide range of pharmacological properties, including:

Antimicrobial and Antitubercular: Many pyrrole-containing compounds have been synthesized and evaluated for their ability to combat bacterial and mycobacterial infections. connectjournals.comnih.gov

Anti-inflammatory: The pyrrole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Anticancer: Researchers have explored pyrrole derivatives for their potential to inhibit cancer cell growth.

The ability of the pyrrole ring to engage in various chemical transformations and its capacity to act as a pharmacophore have cemented its importance in the development of new bioactive compounds. plos.org

Contextualizing the Benzylamine (B48309) Substructure in Organic Synthesis and Medicinal Chemistry

Benzylamine, consisting of a benzyl (B1604629) group attached to an amine, is a fundamental primary amine that serves as a versatile precursor in organic synthesis. nih.gov Its utility stems from the ability of the benzyl group to be easily introduced and subsequently removed under various reaction conditions, making it a useful protecting group for amines. nih.gov

In medicinal chemistry, the benzylamine substructure is a common feature in a multitude of biologically active compounds and pharmaceuticals. acs.org Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets. acs.org The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at receptor sites. The benzyl group, on the other hand, can engage in hydrophobic and pi-stacking interactions. This dual functionality allows for the fine-tuning of a drug's properties. The benzylamine motif is found in drugs with diverse therapeutic applications, highlighting its significance in drug design. connectjournals.com

Overview of Research Trajectories for 4-(1H-Pyrrol-1-YL)benzylamine and Related Analogs

The combination of the pyrrole and benzylamine moieties in this compound has spurred research into its analogs for various therapeutic applications. While studies focusing solely on the parent compound are limited, a significant body of research exists on derivatives that utilize the 4-(1H-pyrrol-1-yl)phenyl core. These investigations provide a clear indication of the research directions for this class of compounds.

One major research trajectory is the development of antimicrobial and antitubercular agents . A recent study detailed the synthesis of a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives. plos.org These compounds were evaluated for their activity against Mycobacterium tuberculosis and other bacteria, with some showing promising minimum inhibitory concentrations (MIC). plos.orgnih.gov

Another significant area of investigation is in the development of enzyme inhibitors . Analogs of this compound have been designed and synthesized as inhibitors of various enzymes. For instance, derivatives have been explored as aldose reductase inhibitors, which are of interest in the management of diabetic complications. researchgate.net Furthermore, compounds incorporating the 4-(1H-pyrrol-1-yl)phenyl scaffold have been investigated as potent inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which are important targets in cancer therapy. acs.orgnih.gov

The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available materials. openmedicinalchemistryjournal.com The characterization of these novel compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures. openmedicinalchemistryjournal.comacademie-sciences.fr

The following tables summarize some of the key research findings for analogs of this compound, including synthetic and biological data.

Table 1: Synthesis of this compound Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | H₂, Pd/C, EtOH, RT | 4-(2-formyl-1H-pyrrol-1-yl)benzylamine | 68 | |

| 1-(4-(1H-Pyrrol-1-yl)phenyl)ethan-1-one, substituted aldehydes | Alcoholic NaOH | 1-(4-(1H-pyrrol-1-yl)phenyl)-3-arylprop-2-en-1-one (Chalcones) | Not specified | openmedicinalchemistryjournal.com |

| Pyrrolyl chalcones, hydrazine (B178648) hydrate (B1144303), formic acid | Reflux | 3-(4-(1H-Pyrrol-1-yl)phenyl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes | 70-85 | openmedicinalchemistryjournal.com |

| 4-(1H-pyrrol-1-yl)benzoic acid, ethyl chloroacetate, K₂CO₃, DMF | Reflux | Ethyl 2-(4-(1H-pyrrol-1-yl)benzoyl)acetate | Not specified | plos.org |

Table 2: Biological Activity of this compound Analogs

| Compound Class | Target | Key Findings | Reference |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives | Mycobacterium tuberculosis | Some compounds showed MIC values as low as 0.8 µg/mL. | plos.orgnih.gov |

| 2-Fluoro-4-(1H-pyrrol-1-yl)phenol derivatives | Aldose Reductase | A synthesized bioisostere was approximately 5 times more potent than the reference inhibitor. | researchgate.net |

| 4-(3-Phenyl-4-aroyl-1H-pyrrol-1-yl)benzenesulfonamides | Carbonic Anhydrase (hCA) | Potent inhibition of hCA isoforms, with some compounds having Ki values in the low nanomolar range. | acs.orgnih.gov |

| Pyrrolyl Pyrazoline Carbaldehydes | Enoyl-ACP Reductase | Investigated as potential antitubercular agents by targeting this enzyme. | openmedicinalchemistryjournal.com |

Table 3: Spectroscopic Data for a Representative Analog (3-(4-(1H-Pyrrol-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

| Spectroscopic Technique | Key Data | Reference |

| FTIR (KBr, cm⁻¹) | 3138, 3029 (Ar-H), 1688 (C=O), 1607 (C=N) | openmedicinalchemistryjournal.com |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 3.28 (dd, 1H, pyrazoline-C₄-Ha), 3.88 (dd, 1H, pyrazoline-C₄-Hb), 5.65 (dd, 1H, pyrazoline-C₅-Hx), 6.38 (t, 2H, pyrrole-C₃, C₄-H), 7.04-7.83 (m, 11H, Ar-H), 8.98 (s, 1H, -CHO) | openmedicinalchemistryjournal.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXCYGHFHAVYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353065 | |

| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-27-6 | |

| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Pyrrol-1-ylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Pyrrol 1 Yl Benzylamine

Direct Synthesis Approaches to 4-(1H-Pyrrol-1-YL)benzylamine

The construction of the this compound scaffold can be achieved through established pyrrole (B145914) synthesis methodologies, primarily involving the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.

Multi-component Reactions for Pyrrole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of substituted pyrroles. The Paal-Knorr synthesis and the Clauson-Kaas reaction are prominent examples of such transformations that can be adapted for the preparation of N-substituted pyrroles. wikipedia.orgalfa-chemistry.com

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction rate. organic-chemistry.org The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org A variety of primary amines, including aliphatic and aromatic amines, are suitable substrates for this reaction. alfa-chemistry.com

The Clauson-Kaas pyrrole synthesis utilizes 2,5-dialkoxytetrahydrofurans as precursors to the 1,4-dicarbonyl functionality. nih.govarkat-usa.org The reaction with a primary amine is typically catalyzed by an acid. nih.gov Modifications to the classical acetic acid catalysis include the use of various Brønsted and Lewis acid catalysts. nih.gov Greener approaches have also been developed, employing microwave irradiation or aqueous reaction media to afford N-substituted pyrroles. nih.govarkat-usa.org

Specific Reaction Pathways Leading to the this compound Scaffold

The direct synthesis of this compound can be accomplished by reacting 4-aminobenzylamine (B48907) with a suitable 1,4-dicarbonyl precursor.

A plausible and widely used method is the Paal-Knorr reaction between 4-aminobenzylamine and 2,5-hexanedione. This condensation reaction directly furnishes the 2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanamine derivative. The reaction can be carried out under solvent-free conditions or in the presence of a catalyst such as silica-supported sulfuric acid at room temperature, often resulting in high yields and short reaction times. rgmcet.edu.in

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| 4-Aminobenzylamine, 2,5-Hexanedione | Silica-supported sulfuric acid | Room temperature, solvent-free | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzylamine | High | rgmcet.edu.in |

Alternatively, the Clauson-Kaas reaction provides another viable route. In this approach, 4-aminobenzylamine is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid, to yield this compound. nih.govresearchgate.net Modified procedures have been developed to accommodate acid- or heat-sensitive substrates, employing mild hydrolysis of 2,5-dimethoxytetrahydrofuran in an acetate (B1210297) buffer at room temperature. researchgate.net

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| 4-Aminobenzylamine, 2,5-Dimethoxytetrahydrofuran | Acetic acid | Reflux | This compound | Good | nih.gov |

| 4-Aminobenzylamine, 2,5-Dimethoxytetrahydrofuran | Acetate buffer | Room temperature | This compound | High | researchgate.net |

Synthesis of Derivatives Incorporating the this compound Core

The primary amino group of the benzylamine (B48309) moiety in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse properties.

Derivatization Strategies at the Benzylamine Nitrogen

Amidation of this compound can be achieved through its reaction with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents. For instance, the reaction of a benzylamine with an acid chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) can yield the corresponding N-benzylamide. A general procedure for the synthesis of N-acylpyrroles involves the dropwise addition of a benzoyl chloride to a stirred solution of a pyrrole, triethylamine, and a catalytic amount of DMAP in dry dichloromethane at 0 °C, followed by warming to room temperature. nih.gov

Sulfonamidation involves the reaction of this compound with a sulfonyl chloride in the presence of a base. A common procedure for the synthesis of sulfonamides involves the gradual addition of a sulfonyl chloride to a suspension of the amine and pyridine (B92270) in a solvent like DMF, followed by heating. scholarsresearchlibrary.com Another method describes the treatment of a primary amine with 4-methylbenzenesulfonyl chloride to form the sulfonamide, which can then be further functionalized. nsf.gov

| Amine | Acylating/Sulfonylating Agent | Base/Catalyst | Solvent | Product Class |

| This compound | Acyl Chloride | Triethylamine/DMAP | Dichloromethane | N-acyl-4-(1H-pyrrol-1-yl)benzylamine |

| This compound | Sulfonyl Chloride | Pyridine | DMF | N-sulfonyl-4-(1H-pyrrol-1-yl)benzylamine |

The synthesis of hydrazide analogs incorporating the this compound core can be approached through multi-step sequences. A common strategy involves the initial conversion of a related carboxylic acid to its corresponding hydrazide, which can then be further derivatized.

For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized starting from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. This key intermediate was reacted with various substituted phenylacetic acids using a coupling agent, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and N,N-diisopropylethylamine (DIPEA) as a catalytic reagent in N,N-dimethyl formamide (B127407) (DMF) under cold conditions to afford the final hydrazide derivatives. nih.gov

A related synthetic pathway involves the synthesis of ethyl-4-pyrrol-1-yl-benzoate via the reaction of benzocaine (B179285) with 2,5-dimethoxytetrahydrofuran. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield 4-pyrrol-1-yl benzoic acid hydrazide. This hydrazide can be further reacted with chloroacetyl chloride to produce an intermediate that, upon reaction with various aromatic amines, yields N-1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives. researchgate.net

| Starting Material | Reagents | Intermediate | Final Reagents | Product | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Substituted phenylacetic acids, HBTU, DIPEA | - | - | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | nih.gov |

| Benzocaine | 2,5-dimethoxytetrahydrofuran | Ethyl-4-pyrrol-1-yl-benzoate | Hydrazine hydrate, Chloroacetyl chloride, Aromatic amines | N-1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | researchgate.net |

Modifications and Substitutions on the Pyrrole Ring

The pyrrole ring within the this compound framework is a prime site for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The inherent reactivity of the pyrrole ring, being a π-excessive heterocycle, makes it susceptible to electrophilic substitution reactions. pharmaguideline.com

Researchers have successfully introduced a range of substituents onto the pyrrole moiety. Common transformations include acylation, where reactions with agents like acetic anhydride (B1165640) can lead to the formation of 2-acetylpyrrole (B92022) derivatives. pharmaguideline.com Halogenation of pyrroles is also a well-established method, providing mono- or polyhalogenated products depending on the reaction conditions. wikipedia.org

Furthermore, the nitrogen atom of the pyrrole ring can be functionalized. For instance, N-acylation can be achieved using reagents such as N-acetyl imidazole. pharmaguideline.com The introduction of various substituents on the pyrrole ring has been shown to be crucial for modulating the biological activity of the resulting compounds.

A variety of synthetic routes have been developed to produce polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. One such method involves a one-pot reaction of 1,4-bis[(2-oxopropyl)amino]benzene with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene (B1212753) nitrile, ketone, or ylidenemalononitrile. researchgate.net

| Reagent/Reaction Type | Position of Substitution | Resulting Derivative | Reference |

| Acetic Anhydride | C2-position | 2-acetylpyrrole derivative | pharmaguideline.com |

| Halogenating agents (NCS, NBS, Br2) | C2 or C3-position | Halogenated pyrrole derivative | wikipedia.org |

| N-acetyl imidazole | N1-position | N-acetylpyrrole derivative | pharmaguideline.com |

| Dimethylformamide dimethylacetal | Multiple | Polysubstituted pyrrole derivative | researchgate.net |

Pharmacophore Hybridization Approaches Utilizing the this compound Moiety

Pharmacophore hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is an attractive component for such hybridization due to its synthetic tractability and presence in various biologically active compounds.

One notable example of this approach is the synthesis of novel 4-pyrrol-1-yl benzoic acid hydrazide analogs. In this work, the 4-(1H-pyrrol-1-yl)phenyl moiety was linked to other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, through a hydrazide linker. nih.gov This hybridization resulted in compounds with potential antibacterial and antitubercular activities. nih.gov

Another strategy involves the combination of the pyrrole core with other pharmacophores known for their biological relevance. For instance, pyrrole-ligated 1,3,4-oxadiazoles have been synthesized, where the pyrrole unit is directly attached to the oxadiazole ring. nih.gov These hybrid molecules have demonstrated significant antibacterial activity. nih.gov

| Hybridized Moiety | Linker | Resulting Hybrid System | Potential Application | Reference |

| Oxadiazole, Triazole | Hydrazide | 4-pyrrol-1-yl benzoic acid hydrazide analogs | Antibacterial, Antitubercular | nih.gov |

| 1,3,4-Oxadiazole | Direct linkage | Pyrrole-ligated 1,3,4-oxadiazoles | Antibacterial | nih.gov |

Advanced Synthetic Strategies

Regioselective Synthesis of Pyrrole Derivatives

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of organic synthesis, particularly in the construction of substituted heterocyclic rings like pyrrole. Achieving high regioselectivity ensures the formation of the desired isomer, which is often crucial for biological activity.

Various strategies have been developed to control the regioselectivity of reactions involving the pyrrole ring. For instance, the introduction of directing groups can influence the position of subsequent electrophilic substitutions. The choice of catalyst can also play a pivotal role in determining the regiochemical outcome of a reaction. Copper-catalyzed reactions of amines with 1,4-dihalo-1,3-dienes have been utilized for the synthesis of pyrroles and heteroaryl pyrroles with a wide variety of functional groups and substitution patterns, demonstrating control over the final structure. juit.ac.in

Computational Chemistry and Molecular Modeling Studies of 4 1h Pyrrol 1 Yl Benzylamine Analogs

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking studies on various analogs containing the 4-(1H-pyrrol-1-yl)phenyl moiety have successfully identified key ligand-protein interactions and characterized their binding sites within various enzymes. For instance, in studies targeting enzymes crucial for mycobacterial survival, such as enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated specific and strong binding interactions. nih.govnih.govresearchgate.net These studies revealed that the compounds engage with key amino acid residues in the active sites, such as ARG60, ARG32, and GLN28. nih.gov The interactions observed are often hydrogen bonds formed by the benzohydrazide (B10538) part of the molecules, alongside hydrophobic and van der Waals interactions involving the pyrrole (B145914) and phenyl rings. nih.gov

Similarly, docking simulations of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides into the InhA active site (PDB: 1DF7) showed significant hydrogen bonding. One analog, compound 3g, formed three hydrogen bonds, including interactions with ARG60 and GLN28. Another analog, compound 5d, also established three hydrogen bonds within the same active site. nih.gov The consistency of these interactions across a series of analogs suggests that the pyrrolyl-phenyl scaffold serves as a crucial anchor for binding within these enzymes. The total docking scores, which represent the summary of all interaction forces, for a series of these analogs ranged from 4.44 to 6.73, indicating favorable binding energies. nih.govresearchgate.net

| Compound Series | Target Protein | PDB ID | Key Interacting Residues | Noted Interactions |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides | Enoyl ACP Reductase (InhA) | 1DF7 | ARG60, GLN28, ARG32 | Hydrogen Bonding |

| N'-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase (InhA) | 1DF7 | ARG60, GLN28 | Hydrogen Bonding |

| Pyrrole & Sulfonamide Derivatives | Mycobacterial Target | 4TZK | TYR158 | Hydrogen Bonding, Interaction with NAD cofactor |

By identifying the specific biological targets and elucidating the binding interactions, molecular docking serves as a powerful tool for predicting the mechanism of action of novel compounds. For several series of 4-(1H-pyrrol-1-yl)benzylamine analogs, docking studies have been instrumental in hypothesizing their biological functions. researchgate.net

For example, the demonstrated ability of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethylpyrrol analogs to bind effectively to the active sites of both enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR) led to the prediction that these compounds act as dual inhibitors. nih.gov This dual-targeting mechanism is a promising strategy for overcoming drug resistance in pathogens like Mycobacterium tuberculosis. The in silico findings provided a strong rationale for their observed antitubercular properties at a cellular level. nih.gov

Furthermore, docking studies on other pyrrole derivatives have helped to understand their potential as anticancer agents. By simulating the binding of these compounds to the ATP pocket of protein kinases like FLT3, researchers can predict an inhibitory mechanism of action relevant to treating conditions such as acute myeloid leukemia. uomustansiriyah.edu.iq The docking results, which show favorable binding energies and interactions with key residues, suggest that these molecules can function as competitive inhibitors, providing a clear hypothesis for their observed biological activity that can be further validated through in vitro and in vivo experiments. uomustansiriyah.edu.iqresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

QSAR studies are fundamentally based on the principle that the biological activity of a compound is a function of its physicochemical properties, which can be quantified by molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.netresearchgate.net For analogs of this compound, QSAR models have been developed to correlate such descriptors with specific biological activities, such as anticancer effects. nih.gov

In a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, various molecular descriptors were calculated and used to build a predictive model for their anticancer activity. nih.gov The analysis identified key descriptors that significantly influence the compound's efficacy, providing insights into the structural requirements for activity. nih.gov Such models often reveal that properties like molecular weight, lipophilicity (log P), polar surface area, and specific quantum-chemical parameters (e.g., HOMO/LUMO energies) are critical for determining the biological response. researchgate.netsemanticscholar.org By establishing a statistically significant correlation, these QSAR models help rationalize the observed activities and guide the synthesis of more potent analogs. researchgate.net

The advent of machine learning (ML) has significantly enhanced the capabilities of QSAR modeling, allowing for the analysis of complex, non-linear relationships between molecular structures and biological activities. researchgate.netcivilica.com Various ML algorithms, including Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are now employed to build more robust and predictive QSAR models. semanticscholar.org These techniques can handle large datasets and a high number of descriptors, often outperforming traditional linear regression methods. semanticscholar.orgmdpi.com

For heterocyclic compounds like pyrrole derivatives, ML-based QSAR can uncover subtle structural features that govern their therapeutic effects. researchgate.net For example, ML models can be trained on a dataset of compounds with known activities to predict the potential of new analogs. These models can identify complex patterns and interactions between different molecular descriptors that contribute to the biological outcome. researchgate.net This data-driven approach accelerates the identification of promising lead compounds by prioritizing candidates for synthesis and experimental testing, thereby streamlining the drug discovery pipeline. mdpi.com

A key outcome of QSAR studies is the development of validated models with strong predictive power for the therapeutic potential of new chemical entities. researchgate.net For analogs related to this compound, predictive QSAR models have been successfully generated. A study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides resulted in the creation of Orthogonal Projections to Latent Structure (OPLS) models with verified predictive ability for anticancer activity. nih.gov

The robustness and predictive power of these models are rigorously assessed using internal and external validation techniques. researchgate.net Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² for an external test set (R²_pred) are used to evaluate model performance. researchgate.net A high-quality predictive model not only accurately forecasts the activity of test compounds but also resides within a well-defined applicability domain, ensuring that its predictions are reliable for molecules similar to those in the training set. semanticscholar.org These validated models are invaluable for the virtual screening of large chemical libraries and for the rational design of new derivatives with improved therapeutic profiles. researchgate.net

In Silico Drug-Likeness and Pharmacokinetic Predictions

The journey of a drug from administration to its target site is a complex process governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. Computational methods offer a rapid and cost-effective means to evaluate the drug-like characteristics of compounds such as the analogs of this compound.

Assessment of Oral Bioavailability (Lipinski's Rule of Five)

A key determinant of a drug's success is its ability to be absorbed orally. Lipinski's Rule of Five provides a set of simple physicochemical parameters to assess the likelihood of a compound possessing good oral bioavailability. wikipedia.orgnih.gov The rule stipulates that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

While specific data for a wide range of this compound analogs is not extensively available in the public domain, computational studies on structurally related pyrrole derivatives provide valuable insights. For instance, in silico analysis of various N-substituted pyrrole derivatives often demonstrates compliance with Lipinski's rule. These studies are critical in guiding the synthesis of new analogs with optimized properties for oral administration.

Below is a hypothetical data table illustrating how Lipinski's parameters might be analyzed for a series of this compound analogs.

| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

| Analog A | 250.32 | 3.1 | 1 | 2 | 0 |

| Analog B | 350.45 | 4.2 | 2 | 3 | 0 |

| Analog C | 480.60 | 4.9 | 3 | 5 | 0 |

| Analog D | 510.75 | 5.5 | 4 | 6 | 2 |

This table is for illustrative purposes only and does not represent actual experimental data.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Predictions

Beyond the initial assessment of oral bioavailability, a more detailed understanding of a compound's ADMET profile is necessary. Various computational models and software are employed to predict these complex pharmacokinetic and toxicological parameters. These predictions help in identifying potential liabilities of a drug candidate at an early stage.

Key ADMET parameters that are often evaluated in silico for novel compounds include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to understand how well a compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a critical prediction, as this can affect the drug's half-life and potential for drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate the likely routes of elimination.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Computational studies on various classes of pyrrole-containing compounds have shown that they can possess favorable ADMET properties. For example, in silico profiling of some pyrrole derivatives has indicated good gastrointestinal absorption and a low likelihood of being a P-glycoprotein substrate, which is advantageous for avoiding drug resistance mechanisms. researchgate.net Predictions for CYP enzyme inhibition are also crucial; for instance, a low potential to inhibit major CYP isoforms like CYP2D6 and CYP3A4 would suggest a lower risk of metabolic drug-drug interactions.

The following is a hypothetical ADMET profile prediction for a this compound analog.

| Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

This table is for illustrative purposes only and does not represent actual experimental data.

Biological and Medicinal Applications of 4 1h Pyrrol 1 Yl Benzylamine Derivatives

Anticancer Activity

The pyrrole (B145914) nucleus is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting potent anticancer effects. Derivatives of 4-(1H-pyrrol-1-yl)benzylamine, in particular, have been the focus of studies aiming to develop novel chemotherapeutic agents.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7, A549)

A range of this compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

One study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity. Among the synthesized compounds, Compound 28 , which features an 8-quinolinyl moiety, showed the most potent activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC₅₀ values of 3 µM, 5 µM, and 7 µM, respectively.

In another research effort, various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and tested. The results indicated that compounds with 3,4-dimethoxy phenyl at the 4th position of the pyrrole ring had strong anti-cancer activity. Specifically, cpd 19 was highly potent against HCT-116 cells (IC₅₀ = 1.0-1.7 μM), and cpd 15 was most effective against A549 lung cancer cells, with an IC₅₀ of 3.6 μM. These potent compounds exhibited weaker cytotoxicity against non-cancerous cell lines like HUVEC and NIH/3T3, suggesting a degree of selectivity for cancer cells.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

| Compound 28 | HCT-116 | Colon | 3 |

| MCF-7 | Breast | 5 | |

| HeLa | Cervical | 7 | |

| cpd 19 | HCT-116 | Colon | 1.0 - 1.7 |

| cpd 15 | A549 | Lung | 3.6 |

Apoptosis Induction and Cell Cycle Modulation

Beyond direct cytotoxicity, a key mechanism of action for these pyrrole derivatives is their ability to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle.

Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, demonstrated the ability to block the cell cycle in the G2/M phase and subsequently induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. Another study found that a potent pyrrole derivative, cpd 21 , arrested cancer cells in the S phase of the cell cycle and triggered apoptosis. This ability to halt cell cycle progression at different phases (G2/M or S) and initiate apoptosis is a hallmark of effective anticancer agents.

Dual-Targeting Inhibitors in Cancer Therapy

A promising strategy in modern cancer therapy is the development of drugs that can simultaneously inhibit multiple targets or pathways crucial for tumor growth and survival. Certain this compound derivatives have been identified as such dual-targeting agents.

One notable example is 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (Compound 15 ), which functions as a novel dual-targeting inhibitor of both human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. acs.orgnih.govacs.org Carbonic anhydrases, particularly the tumor-associated isoform hCA XII, are involved in regulating pH, which is critical for tumor cell survival and proliferation. nih.govresearchgate.net The Wnt/β-catenin pathway is a fundamental signaling cascade that is often dysregulated in cancers, leading to uncontrolled cell growth. acs.orgnih.gov By inhibiting both of these targets, Compound 15 demonstrates a broad spectrum of activity and shows particular potential against cancer cell lines that overexpress P-glycoprotein, a key factor in multidrug resistance. acs.orgnih.govacs.org

Antitubercular and Antibacterial Activities

The global health threat posed by Mycobacterium tuberculosis (Mtb), especially the rise of drug-resistant strains, necessitates the discovery of new therapeutic agents. Derivatives of this compound have shown considerable promise in this area.

Inhibition of Mycobacterium tuberculosis (H37Rv)

Several series of compounds based on the 4-(1H-pyrrol-1-yl)phenyl scaffold have been synthesized and evaluated for their activity against the standard laboratory strain of M. tuberculosis, H37Rv.

A study focusing on new 4-(1H-pyrrol-1-yl)phenyl benzoates reported antitubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 12.5 µg/mL. connectjournals.com Another series of pyrrolyl benzimidazole (B57391) derivatives also showed significant antitubercular activity, with some compounds exhibiting an MIC value of 3.12 µg/mL. Furthermore, a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized and demonstrated notable antitubercular properties, highlighting the versatility of this chemical scaffold in targeting Mtb. nih.gov

| Derivative Series | MIC Range (µg/mL) | Target Strain |

| 4-(1H-pyrrol-1-yl)phenyl benzoates | 0.8 - 12.5 | M. tuberculosis H37Rv |

| Pyrrolyl benzimidazole derivatives | 3.12 | M. tuberculosis H37Rv |

Activity against Multi-Drug Resistant (MDR) TB Strains

A critical challenge in tuberculosis treatment is the emergence of strains resistant to first-line drugs like isoniazid (B1672263) and rifampicin. Research has shown that certain pyrrole derivatives are effective against these challenging strains.

The pyrrole derivative BM212 [1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole] has demonstrated potent inhibitory activity against drug-resistant mycobacteria. nih.govasm.org Studies have shown that BM212 exhibits MICs between 0.7 and 1.5 µg/mL against various clinical and collection strains of M. tuberculosis, including those resistant to standard therapies. asm.org The efficacy of such derivatives against MDR-TB provides a strong foundation for the development of new classes of antitubercular drugs that can overcome existing resistance mechanisms. ucl.ac.uknih.gov

Enzyme Inhibition Studies (e.g., Enoyl ACP Reductase (InhA), Dihydrofolate Reductase (DHFR))

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. Two enzymes of particular interest in the development of antimicrobial drugs are Enoyl-acyl carrier protein reductase (InhA) and Dihydrofolate Reductase (DHFR). InhA is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org DHFR is essential for the synthesis of nucleic acids and amino acids in a wide range of organisms, making it a target for antibacterial and anticancer drugs. nih.govnih.govresearchgate.netmedchemexpress.comrjpbr.com

While the broader class of pyrrole-containing compounds has been the subject of numerous studies for their enzyme-inhibiting properties, specific research detailing the inhibitory activity of this compound derivatives against InhA and DHFR is not extensively available in the current body of scientific literature. Studies on related but structurally distinct pyrrole derivatives, such as pyrrolyl benzohydrazides, have shown inhibitory potential against these enzymes. researchgate.netnih.gov However, quantitative data, such as IC50 values, specifically for this compound derivatives, are not well-documented.

| Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| Data not available | Enoyl ACP Reductase (InhA) | Data not available |

| Data not available | Dihydrofolate Reductase (DHFR) | Data not available |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, E. coli)

The antibacterial potential of new chemical entities is of paramount importance in the face of rising antibiotic resistance. Staphylococcus aureus (S. aureus), a Gram-positive bacterium, and Escherichia coli (E. coli), a Gram-negative bacterium, are common pathogens used to evaluate the spectrum of activity of novel antibacterial agents. nih.govacgpubs.org

Investigations into various classes of pyrrole derivatives have demonstrated a range of antibacterial activities. researchgate.net For instance, certain tetrasubstituted pyrrole derivatives have shown activity against Gram-positive bacteria. acgpubs.org However, a detailed examination of the scientific literature reveals a lack of specific studies focused on the antibacterial efficacy of this compound and its direct derivatives. Consequently, there is no readily available data on their minimum inhibitory concentrations (MICs) against key bacterial strains like S. aureus and E. coli.

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Data not available | S. aureus | Data not available |

| Data not available | E. coli | Data not available |

Anti-Inflammatory and Antioxidant Properties

Inhibition of Lipoxygenase

Lipoxygenases (LOX) are enzymes that play a significant role in the inflammatory process through the metabolism of arachidonic acid to produce leukotrienes. nih.govmdpi.com Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. nih.gov Several classes of pyrrole-containing compounds have been investigated for their potential to inhibit lipoxygenase. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net For example, novel pyrrole derivatives and their cinnamic hybrids have been developed and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase. mdpi.comnih.gov While these studies provide valuable insights into the anti-inflammatory potential of the broader pyrrole chemical space, specific research and quantitative data on the lipoxygenase inhibitory activity of this compound derivatives are not prominently featured in the available literature.

| Derivative | IC50 Value |

|---|---|

| Data not available | Data not available |

Antioxidant Potential (e.g., Inhibition of Lipid Peroxidation)

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage and is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by inhibiting lipid peroxidation. nih.govresearchgate.net The antioxidant properties of various pyrrole derivatives have been a subject of scientific inquiry. nih.govnih.govresearchgate.net For instance, some pyrrole-benzimidazole derivatives have been synthesized and investigated for their ability to inhibit lipid peroxidation. nih.gov Similarly, the antioxidant potential of other novel pyrrole derivatives has been assessed in cellular models of neurotoxicity. nih.govresearchgate.net Despite these broader explorations, specific studies detailing the antioxidant potential of this compound and its derivatives, particularly concerning the inhibition of lipid peroxidation, are not well-documented.

| Derivative | Percentage Inhibition of Lipid Peroxidation |

|---|---|

| Data not available | Data not available |

Other Potential Biological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial agents is a global health priority. rsc.orgnih.govacs.orgnih.govmdpi.comnih.govmdpi.comnih.gov The pyrrole scaffold has been identified as a promising starting point for the development of novel antileishmanial compounds. rsc.orgnih.govacs.orgnih.gov Research has been conducted on various pyrrole-containing molecules, such as 2-acylpyrrole derivatives and indole-pyrrole hybrids, which have shown in vitro activity against Leishmania species. nih.govacs.orgnih.gov However, specific investigations into the antileishmanial activity of this compound and its derivatives are not extensively reported in the scientific literature, and as such, data on their efficacy, including IC50 values, are not available.

| Derivative | Leishmania Species | IC50 Value |

|---|---|---|

| Data not available | Data not available | Data not available |

Modulation of Enzyme Activity

The 4-(1H-pyrrol-1-yl)phenyl core structure has been successfully utilized to design inhibitors for several key enzymes implicated in human diseases, including carbonic anhydrases and metallo-β-lactamases.

Carbonic Anhydrase Inhibition

Derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide have emerged as potent inhibitors of human carbonic anhydrases (hCA). These enzymes play a crucial role in pH regulation and are implicated in diseases such as glaucoma and cancer. A study focused on synthesizing new pyrrole derivatives identified 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide as a highly effective inhibitor, particularly against the hCA XII isoform, with an inhibition constant (Kᵢ) of 6.8 nM. The presence of the N1-(4-sulfonamidophenyl) substituent was found to be critical for potent inhibitory activity.

The research highlights that these compounds act as effective dual-targeting agents, not only inhibiting carbonic anhydrase but also suppressing the Wnt/β-catenin signaling pathway, which is significant in cancer progression. The inhibitory action against various hCA isoforms, including hCA I, II, IX, and XII, was measured using a stopped-flow CO₂ hydrase assay.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) in nM |

|---|---|---|

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | hCA XII | 6.8 |

| Reference Drug (AAZ) | hCA I | 250 |

| Reference Drug (AAZ) | hCA II | 12 |

| Reference Drug (AAZ) | hCA IX | 25 |

| Reference Drug (AAZ) | hCA XII | 5.7 |

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. While the development of MBL inhibitors is an active area of research, the scientific literature reviewed did not yield specific examples of this compound derivatives designed or evaluated for this particular enzymatic target. The research in this area is largely focused on compounds that can chelate the zinc ions in the active site of the enzyme.

Immunomodulatory Effects

Certain pyrrole derivatives sharing the core 1-phenyl-1H-pyrrol structure have demonstrated significant anti-inflammatory and immunomodulatory properties. A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid revealed potent biological effects.

In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated administration of this compound at a dose of 40 mg/kg led to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. Furthermore, the treatment caused a marked elevation of the anti-inflammatory cytokine TGF-β1 after both single and repeated doses. Interestingly, the levels of another anti-inflammatory cytokine, IL-10, were not affected. These findings suggest that derivatives from this chemical class can selectively modulate cytokine profiles, indicating a potential mechanism for targeted anti-inflammatory therapy.

| Cytokine | Effect of Compound Administration | Significance (p-value) |

|---|---|---|

| TNF-α (pro-inflammatory) | Significantly Decreased | p = 0.032 |

| TGF-β1 (anti-inflammatory) | Significantly Increased | p = 0.002 (single dose), p = 0.045 (repeated dose) |

| IL-10 (anti-inflammatory) | Unaffected | N/A |

Cholesterol Absorption Inhibition

Cholesterol absorption inhibitors are a class of drugs that prevent the uptake of dietary and biliary cholesterol from the small intestine. This mechanism of action is a key strategy in managing hypercholesterolemia. The primary target for these inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein. While this is an important area of therapeutic development, the reviewed scientific literature did not provide specific instances of this compound derivatives being investigated as cholesterol absorption inhibitors.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The inhibition of this enzyme is a major therapeutic strategy for preventing long-term diabetic complications. The 4-(1H-pyrrol-1-yl)phenyl scaffold has been identified as a promising base for the development of novel aldose reductase inhibitors (ARIs).

Research has focused on designing derivatives that can effectively interact with the active site of the enzyme. One approach involved the development of pyrrol-1-yl-1-hydroxypyrazole-based ARIs. The introduction of a trifluoroacetyl group on the pyrrole ring was found to enhance inhibitory activity against the aldose reductase enzyme ALR2. Another study explored 2-Fluoro-4-(1H-pyrrol-1-yl)phenol as a key scaffold, demonstrating its potential as a bioisosteric replacement for a carboxylic acid moiety, which is common in many ARIs but can present issues with membrane penetration.

| Compound Scaffold | Key Structural Feature | Target Enzyme | Observed Activity |

|---|---|---|---|

| pyrrol-1-yl-1-hydroxypyrazole | Trifluoroacetyl group on pyrrole ring | ALR2 | Increased inhibitory activity |

| 2-Fluoro-4-(1H-pyrrol-1-yl)phenol | Bioisosteric replacement of carboxylic acid | ALR2 | Potent inhibition |

Structure Activity Relationship Sar and Lead Optimization

Influence of Substituent Modifications on Biological Efficacy

The biological activity of derivatives based on the 4-(1H-Pyrrol-1-YL)benzylamine core can be significantly modulated by introducing various substituents on the pyrrole (B145914) ring, the phenyl ring, and by modifying the benzylamine (B48309) nitrogen.

Modifications on the pyrrole ring have been shown to be a critical determinant of biological activity and selectivity. For instance, the introduction of methyl groups at the 2 and 5 positions of the pyrrole ring has been a common strategy in the development of potent antibacterial and antitubercular agents. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides demonstrated significant inhibitory activity against both enoyl ACP reductase and dihydrofolate reductase (DHFR), two key enzymes in bacterial metabolic pathways. nih.govnih.gov

In the context of Alzheimer's disease, a series of polysubstituted pyrrole derivatives were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Among these, compound 4ad emerged as a potent and selective AChE inhibitor with an IC50 value of 2.95 µM, showing no significant inhibition of BChE. nih.gov A kinetic study revealed that this compound acts as an uncompetitive inhibitor of AChE. nih.gov Molecular modeling studies suggested that the smaller size of 4ad allows it to fit well into the active site of AChE, where it is stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Table 1: Impact of Pyrrole and Phenyl Substituents on Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Pyrrole Substituents | Phenyl Substituents | AChE IC50 (µM) | BChE IC50 (µM) |

| 4ad | Polysubstituted | p-tolyl | 2.95 ± 1.31 | > 50 |

| 4a | Polysubstituted | Phenyl | 10.24 ± 0.52 | 35.11 ± 2.15 |

| 4j | Polysubstituted | 4-Nitrophenyl | 15.84 ± 1.25 | 12.36 ± 1.04 |

| Data sourced from reference nih.gov |

Substitutions on the phenyl ring of the this compound scaffold also play a pivotal role in determining the potency and selectivity of the resulting compounds. In a study focused on developing novel anticancer agents, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their activity against various human tumor cell lines. nih.gov

Among the synthesized compounds, compound 28 , which bears an 8-quinolinyl moiety attached to the sulfonamide group, exhibited the most potent anticancer activity. nih.gov This compound displayed significant cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 3 µM, 5 µM, and 7 µM, respectively. nih.gov Further investigations into its mechanism of action revealed that compound 28 induced cell cycle arrest at the G2/M phase, promoted caspase activity, and increased the population of apoptotic cells. nih.gov

Table 2: Anticancer Activity of N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 28)

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 3 |

| MCF-7 | Breast Cancer | 5 |

| HeLa | Cervical Cancer | 7 |

| Data sourced from reference nih.gov |

While direct modifications of the benzylamine nitrogen in the parent this compound are less explored in the reviewed literature, studies on structurally related compounds provide valuable insights into the potential impact of such alterations. For instance, a series of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene (B151609) sulfonamides were synthesized and evaluated for their anti-inflammatory properties. nih.gov

In this series, compounds with a sulfonyl group (SO2) attached to the nitrogen of the tetrahydropyridine (B1245486) ring were effective in attenuating nitric oxide (NO) production in lipopolysaccharide-activated microglial cells. nih.gov The most potent of these, compound 9i , exhibited an IC50 value of 12.92 µM. nih.gov This compound also demonstrated the ability to block the inducible nitric oxide synthase (iNOS) and reduce the release of several pro-inflammatory cytokines. nih.gov These findings suggest that acylation or sulfonylation of the nitrogen atom in scaffolds related to this compound can lead to potent anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of N-Substituted Tetrahydropyridine Derivatives

| Compound | Substituent on Nitrogen | NO Production IC50 (µM) |

| 9i | Benzenesulfonamide | 12.92 |

| 9j | 4-Methylbenzenesulfonamide | 14.64 |

| 9k | 4-Chlorobenzenesulfonamide | 19.63 |

| Data sourced from reference nih.gov |

Identification of Key Pharmacophores for Desired Activity

Pharmacophore modeling is a powerful tool in drug discovery that helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, several key pharmacophoric features have been identified for various therapeutic targets. nih.gov

For instance, in the development of HMG-CoA reductase inhibitors based on an N-iso-propyl pyrrole scaffold, a five-point pharmacophore model (AANRR) was generated. nih.gov This model consists of two hydrogen bond acceptors (A), one negatively charged group (N), and two aromatic rings (R). nih.gov The two aromatic rings correspond to the pyrrole ring and an adjacent phenyl ring, highlighting the importance of these structural motifs. The hydrogen bond acceptors and the negatively charged group are crucial for interaction with the enzyme's active site. nih.gov This pharmacophore model suggests that for HMG-CoA reductase inhibition, the presence of electron-withdrawing groups, hydrogen bond-donating groups, hydrophobic moieties, and negative ionic groups positively contributes to the inhibitory activity. nih.gov

Development of Multi-Targeting Agents

The multifactorial nature of complex diseases such as Alzheimer's disease and cancer has spurred the development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets. The this compound scaffold has proven to be a versatile platform for the design of such agents. nih.govjneonatalsurg.com

In the context of Alzheimer's disease, novel pyrrole-based hydrazides have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov The lead compound in this series, an unsubstituted pyrrole-based hydrazide (vh0 ), exhibited an IC50 of 0.665 µM for MAO-B and 4.145 µM for AChE. nih.gov

For the treatment of tuberculosis, derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide have been synthesized as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov These compounds have demonstrated both significant enzyme inhibition and potent antibacterial and antitubercular activities. nih.gov

The development of multi-target agents is a promising strategy to tackle the complexity of various diseases, and the this compound core continues to be a valuable starting point for the design of such innovative therapeutics.

Future Directions in Lead Compound Design and Optimization

The extensive research on this compound and its derivatives has paved the way for several future directions in lead compound design and optimization.

A key area of future research will be the continued development of multi-target agents. The success in creating dual inhibitors for Alzheimer's disease and tuberculosis suggests that this scaffold can be further exploited to design ligands that can modulate other combinations of targets for various complex diseases. nih.govnih.gov

The use of in silico methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling will continue to be instrumental in guiding the design of more potent and selective compounds. nih.govnih.gov These computational tools can help in predicting the biological activity of novel derivatives and in understanding the key structural features required for optimal interaction with the biological target.

Furthermore, the exploration of novel substitution patterns on the pyrrole and phenyl rings, as well as more systematic modifications of the benzylamine nitrogen, could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacophores, is another promising avenue for the development of new therapeutic agents with enhanced efficacy and novel mechanisms of action.

Analytical and Spectroscopic Characterization of 4 1h Pyrrol 1 Yl Benzylamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 4-(1H-pyrrol-1-yl)benzylamine, providing insights into its electronic structure, functional groups, and atomic arrangement.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrrole (B145914) ring protons typically appear as two triplets in the aromatic region. The para-substituted benzene (B151609) ring protons will present as a characteristic AA'BB' system, appearing as two doublets. The benzylic methylene (B1212753) protons (CH₂) and the amine protons (NH₂) will appear as singlets, with the NH₂ signal being broad and exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two types of pyrrole carbons, the four types of benzene ring carbons (including the two ipso-carbons), and the benzylic methylene carbon.

The table below outlines the expected NMR chemical shifts for this compound, extrapolated from data for its constituent fragments, pyrrole and benzylamine (B48309), and related substituted derivatives. chemicalbook.comchemicalbook.com

| Expected NMR Data for this compound | ||

|---|---|---|

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole H-2, H-5 | ~6.7-7.2 (t) | ~118-122 |

| Pyrrole H-3, H-4 | ~6.2-6.5 (t) | ~108-112 |

| Aromatic H (ortho to pyrrole) | ~7.3-7.5 (d) | ~120-125 |

| Aromatic H (ortho to CH₂NH₂) | ~7.3-7.5 (d) | ~128-130 |

| Benzylic CH₂ | ~3.8-4.0 (s) | ~45-50 |

| Amine NH₂ | ~1.5-2.5 (s, broad) | N/A |

| Aromatic C (ipso, C-N) | N/A | ~138-142 |

| Aromatic C (ipso, C-CH₂) | N/A | ~135-140 |

Note: (s) singlet, (d) doublet, (t) triplet. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

For derivatives, such as N-acylated or further substituted compounds, these chemical shifts will change based on the electronic effects of the new functional groups. For example, in various 1,2,3,4-tetrasubstituted pyrrole derivatives, the chemical shifts of the remaining aromatic protons and the carbons of the pyrrole and phenyl rings are significantly influenced by the nature of the substituents. acgpubs.org

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two distinct medium-to-weak bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from both the benzene and pyrrole rings are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the benzylic CH₂ group will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrrole rings typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aryl-N bond (pyrrole-phenyl) and the alkyl-N bond (benzyl-NH₂) will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-N Stretch | 1250 - 1350 |

Data from related structures, such as various pyrrole derivatives, confirm absorptions for C=C and C-N stretching in the 1300-1600 cm⁻¹ range. acgpubs.org Analysis of benzylamine itself shows characteristic N-H stretching and C-N stretching vibrations consistent with the expected values. chemicalbook.comresearchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula of this compound is C₁₁H₁₂N₂, corresponding to a molecular weight of 172.23 g/mol . aksci.comchemicalbook.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 172. A prominent fragment would likely be observed at m/z = 171 due to the loss of a hydrogen atom. Another significant fragmentation pathway would involve the benzylic cleavage to form the tropylium (B1234903) ion or related structures, though the primary fragmentation is often the loss of the NH₂ group.

Electrospray ionization (ESI-MS), a soft ionization technique, is commonly used for polar molecules. In positive ion mode, this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z = 187. For instance, the related compound 4-(1H-pyrrol-1-yl)benzamide shows a predicted [M+H]⁺ peak at 187.08660. uni.lu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

| Expected Mass Spectrometry Data for this compound | |

|---|---|

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 172 |

| [M+H]⁺ (Protonated Molecule) | 173 |

| [M+Na]⁺ (Sodium Adduct) | 195 |

Crystallographic Analysis for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

While the specific crystal structure of this compound is not detailed in the provided sources, analysis of its derivatives provides significant insight into the structural features of this class of compounds. For example, the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals important conformational details. researchgate.net In this derivative, the dihedral angles between the central pyrazole (B372694) ring and the attached phenyl and pyrrole rings are 42.69 (8)° and 51.88 (6)°, respectively, indicating a non-planar arrangement. researchgate.net The analysis also identifies intermolecular interactions, such as O—H⋯N hydrogen bonds, which dictate the packing of molecules in the crystal lattice. researchgate.net

Similarly, the crystallographic study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide shows that the pyrrole and benzyl (B1604629) rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov Such analyses would be crucial for understanding the solid-state conformation and intermolecular interactions of this compound, particularly the role of the primary amine in hydrogen bonding.

| Example Crystallographic Data for a Pyrrole Derivative* | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₄O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.1497 (2) |

| b (Å) | 12.3932 (3) |

| c (Å) | 12.7294 (3) |

| α (°) | 87.4070 (11) |

| β (°) | 82.6740 (12) |

| γ (°) | 75.0190 (12) |

*Data for (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. researchgate.net

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound and for assessing its purity.

Flash Column Chromatography: This is a standard method for purifying synthetic compounds on a preparative scale. For derivatives of this compound, such as N-phenyl-4-(1H-pyrrol-1-yl)aniline, purification has been successfully achieved using flash chromatography on a silica (B1680970) gel stationary phase. rsc.org A common mobile phase for such compounds is a mixture of non-polar and polar solvents, like hexanes and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), would be suitable for assessing the purity of the final product. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value is a key identifier under specific chromatographic conditions.

Conclusion and Future Perspectives in 4 1h Pyrrol 1 Yl Benzylamine Research

Summary of Key Research Findings and Advancements

Research has firmly established the 4-(1H-pyrrol-1-yl)phenyl moiety as a critical pharmacophore. The core structure is a versatile building block for creating a diverse library of compounds with a wide spectrum of biological activities. researchgate.net Key advancements have been concentrated in medicinal chemistry, where derivatives have demonstrated significant potential against various diseases.

Notably, derivatives have shown potent antitubercular activity . With the rise of multidrug-resistant tuberculosis (MDR-TB), new therapeutic options are urgently needed. nih.gov Studies have focused on designing derivatives that act as dual inhibitors of essential mycobacterial enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). nih.govnih.govnih.gov This dual-targeting approach is a significant advancement aimed at overcoming drug resistance. For instance, various N'-(substituted-2-oxoethyl 4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives have shown good activity against M. tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.8 µg/mL. nih.gov

In the field of oncology , derivatives have been investigated as inhibitors of enzymes crucial for cancer progression. Certain 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been identified as potent dual-targeting inhibitors of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. nih.gov These compounds have demonstrated strong inhibition of viability in various cancer cell lines, including triple-negative breast cancer and doxorubicin-resistant cell lines, highlighting their potential to combat multidrug resistance. nih.gov Additionally, other pyrrole-based compounds have been designed as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents. nih.gov

The scaffold has also been utilized to develop agents with broad-spectrum antimicrobial properties and potential treatments for neurodegenerative diseases like Alzheimer's disease . nih.govnih.gov The design of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1) represents a promising strategy for Alzheimer's therapy. nih.gov

Table 1: Summary of Biological Activities of 4-(1H-Pyrrol-1-YL)benzylamine Derivatives

| Derivative Class | Target/Activity | Disease Area | Key Findings |

|---|---|---|---|

| Benzohydrazides | Dual Enoyl ACP Reductase & DHFR Inhibition | Tuberculosis | Compounds showed MIC values as low as 0.8 µg/mL against M. tuberculosis. nih.govmdpi.com |

| Benzenesulfonamides | Carbonic Anhydrase & Wnt/β-Catenin Pathway Inhibition | Cancer | Potent activity against multidrug-resistant cancer cells. nih.gov |

| Hydrazine Carboximidamides | Dual AChE & BACE 1 Inhibition | Alzheimer's Disease | Designed as dual-target inhibitors for a multi-faceted therapeutic approach. nih.gov |

| Aroyl-pyrrole-hydroxy-amides | Histone Deacetylase (HDAC) Inhibition | Cancer | Showed potent antiproliferative and cytodifferentiating effects. nih.gov |

| Pyrrolyl Benzimidazoles | General Antimicrobial | Infectious Diseases | Synthesized and confirmed via spectral data, showing antimicrobial potential. |

Challenges and Opportunities in the Field

The primary challenge in this research area is the translation of promising in vitro results into effective clinical candidates. This involves overcoming hurdles related to pharmacokinetics, metabolic stability, and potential off-target effects. The synthesis of these compounds, while often straightforward, requires optimization for large-scale, cost-effective production under green chemistry principles. echemi.com

However, these challenges present significant opportunities. The global health threat posed by drug-resistant infections and cancers creates a pressing need for novel therapeutic agents. nih.gov The this compound scaffold offers a chemically tractable starting point for developing next-generation drugs. There is a substantial opportunity to apply modern drug design techniques, such as structure-based design and computational modeling, to refine the scaffold for improved potency and selectivity. nih.govnih.gov Exploring diverse synthetic pathways can lead to novel derivatives with unique biological profiles. For example, one documented synthesis route involves the reduction of 4-(1H-Pyrrol-1-YL)benzonitrile using a nickel catalyst. chemicalbook.com

Potential for Clinical Translation and Drug Development

The potential for clinical translation of drugs based on this scaffold is significant. The proven success of other pyrrole-containing drugs, such as the anti-inflammatory agent tolmetin (B1215870) and the anticancer drug sunitinib, provides validation for the pyrrole (B145914) nucleus in medicine. researchgate.net Furthermore, the pyrrole-based compound LL3858 has advanced to Phase IIa clinical trials for tuberculosis, demonstrating that molecules with this core structure can be viable drug candidates. nih.gov

The development of dual- or multi-target inhibitors based on this compound is a particularly promising strategy. nih.govnih.gov By hitting multiple biological targets simultaneously, these compounds could offer improved efficacy and a higher barrier to the development of resistance, which are critical advantages in both oncology and infectious disease treatment. The potent activity of some derivatives against multidrug-resistant cancer cell lines suggests a potential role in combination therapies or as standalone treatments for refractory cancers. nih.gov

Emerging Research Areas and Unexplored Applications

Future research is likely to expand into new therapeutic areas. While the focus has been on infectious diseases and cancer, the inherent versatility of the 4-(1H-pyrrol-1-yl)phenyl structure allows for its application in other areas of unmet medical need.

Emerging areas include:

Neurodegenerative Diseases: Beyond Alzheimer's, the scaffold could be adapted to target pathways involved in Parkinson's disease or amyotrophic lateral sclerosis (ALS).

Inflammatory and Autoimmune Diseases: Given that some pyrrole derivatives have anti-inflammatory properties, designing specific inhibitors of inflammatory targets like kinases or cytokines is a logical next step. researchgate.net

Antiviral Agents: The development of pyrrole derivatives as antiviral agents is another area of interest, building on the broad antimicrobial potential of the scaffold. researchgate.net

Unexplored applications may also lie outside of medicine. The pyrrole ring is a component of conducting polymers, suggesting that derivatives of this compound could be investigated for applications in materials science , such as in the development of new organic electronic materials or sensors. mdpi.com